반응 조건
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Bis(trifluoroacetoxy)iodobenzene Solvents: Allyl alcohol ; -10 °C → rt; 2 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 30 min, 0 °C
3.1 Reagents: Lithium hydroxide Solvents: Ethanol , Tetrahydrofuran , Water ; 4 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
3.3 Reagents: Triethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane , Tetrahydrofuran ; 12 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
4.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ; -78 °C; 1 h, -78 °C
4.3 Solvents: Tetrahydrofuran ; 45 min, -78 °C → -30 °C
4.4 Reagents: Ammonium chloride Solvents: Water
4.5 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
5.1 Reagents: Acetic acid , Selenium dioxide Solvents: 1,4-Dioxane ; 30 min, rt → reflux
6.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 15 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ; rt
7.1 Reagents: Magnesium iodide Solvents: Diethyl ether , Toluene ; 15 min, 90 °C
7.2 Reagents: Sodium thiosulfate Solvents: Water
8.1 Reagents: Acetic acid , Sodium borohydride ; 30 min, rt
8.2 Solvents: Acetonitrile ; 20 h, rt
8.3 Reagents: Sodium chloride Solvents: Water ; rt
참조
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al,
Chemistry - A European Journal,
2016,
22(44),
15929-15936